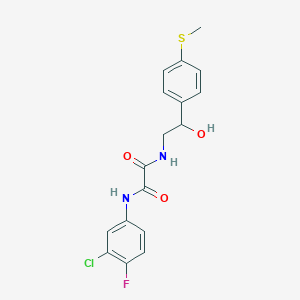
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H16ClFN2O3S and its molecular weight is 382.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation and Decomposition Studies
Research indicates that similar chemical compounds, particularly those with chloro and fluoro substituents, have been studied for their potential in environmental applications, such as the complete oxidation of pesticides in water through photoassisted Fenton reactions. This suggests a possible application of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide in environmental chemistry, specifically in the detoxification of contaminated water sources or soil through advanced oxidation processes. Such compounds could facilitate the breakdown of harmful organic compounds into less toxic forms, leveraging light and catalytic reactions for efficient degradation (Pignatello & Sun, 1995).
Potential in Neurokinin-1 Receptor Antagonism
Research into structurally related compounds has shown effectiveness in neurokinin-1 receptor antagonism, which is significant for clinical applications in treating emesis and depression. Given the structural specificity and activity of similar compounds, this compound could potentially be explored for its pharmacological effects in modulating neurotransmitter systems, indicating its potential application in developing new therapeutic agents for mental health disorders and other conditions mediated by neurokinin-1 receptors (Harrison et al., 2001).
Anticancer and Antimicrobial Applications
The compound's structure shares similarities with organotin(IV) complexes, which have been studied for their anticancer and antimicrobial properties. Such research points towards the potential of this compound in contributing to the development of new anticancer treatments, possibly through mechanisms involving the inhibition of tumor cell proliferation or inducing apoptosis. Additionally, its structural features might offer a basis for antimicrobial activity, suggesting an avenue for developing new antibacterial or antifungal agents (Basu Baul et al., 2009).
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c1-25-12-5-2-10(3-6-12)15(22)9-20-16(23)17(24)21-11-4-7-14(19)13(18)8-11/h2-8,15,22H,9H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCAHWJKXRQZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2686456.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2686462.png)


![N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2686467.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2686470.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2686471.png)
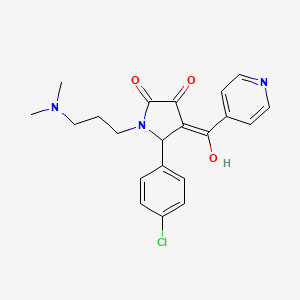
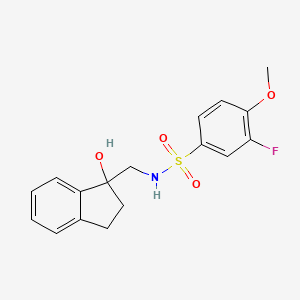
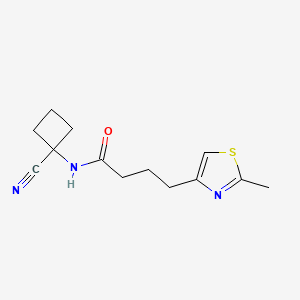
![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2686475.png)
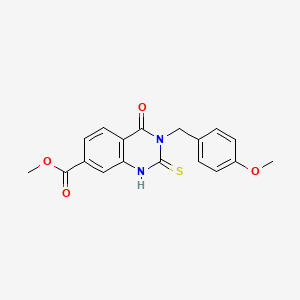

![3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2686479.png)
